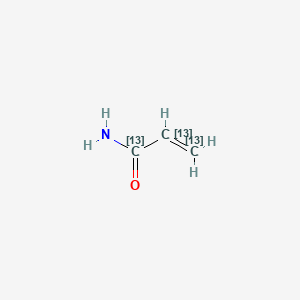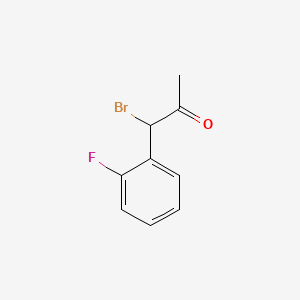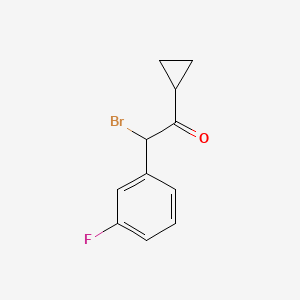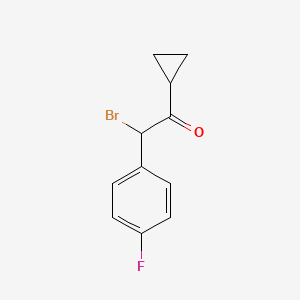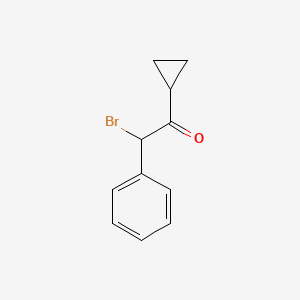
Mono(3-tetrahydropyranyloxybutyl)phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(3-tetrahydropyranyloxybutyl)phthalate is a biochemical used for proteomics research . It has a molecular formula of C17H22O6 and a molecular weight of 322.35 .
Molecular Structure Analysis
The molecular structure of Mono(3-tetrahydropyranyloxybutyl)phthalate is represented by the formula C17H22O6 . This indicates that it contains 17 carbon atoms, 22 hydrogen atoms, and 6 oxygen atoms.Physical And Chemical Properties Analysis
Mono(3-tetrahydropyranyloxybutyl)phthalate is an oil-like substance . It has a molecular weight of 322.35 and a molecular formula of C17H22O6 .Aplicaciones Científicas De Investigación
1. Phthalates in Consumer and Personal Care Products
Phthalates, including compounds like Mono(3-tetrahydropyranyloxybutyl)phthalate, are multifunctional chemicals extensively used in consumer and personal care products. These compounds are key components in plastics, cosmetics, and medical devices. Their widespread application has led to measurable levels of various phthalates in a significant portion of the general population (Hauser et al., 2004); (Hauser & Calafat, 2005).
2. Phthalates in Medical Devices
Phthalates are also used in medical devices due to their ability to impart flexibility and durability to materials like polyvinyl chloride (PVC). The presence of phthalates in medical devices has been a subject of research, highlighting the potential for human exposure through medical treatments (Silva et al., 2005).
3. Environmental and Health Implications
The environmental presence and potential health implications of phthalates, including Mono(3-tetrahydropyranyloxybutyl)phthalate, have been extensively studied. Research indicates associations between phthalate exposure and various health concerns, such as diabetes and reproductive issues, although specific effects of individual phthalates may vary (Svensson et al., 2011); (Ferguson et al., 2011).
Mecanismo De Acción
Phthalates, including Mono(3-tetrahydropyranyloxybutyl)phthalate, are endocrine-disrupting chemicals that can induce neurological disorders . They can interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
1797133-17-5 |
|---|---|
Nombre del producto |
Mono(3-tetrahydropyranyloxybutyl)phthalate |
Fórmula molecular |
C17H22O6 |
Peso molecular |
322.357 |
Nombre IUPAC |
2-[3-(oxan-2-yloxy)butoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C17H22O6/c1-12(23-15-8-4-5-10-21-15)9-11-22-17(20)14-7-3-2-6-13(14)16(18)19/h2-3,6-7,12,15H,4-5,8-11H2,1H3,(H,18,19) |
Clave InChI |
RCUIYCZJPBXGOU-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)C1=CC=CC=C1C(=O)O)OC2CCCCO2 |
Sinónimos |
1,2-(Benzene)dicarboxylic Acid 1-(3-Tetrahydropyranyloxybutyl) Ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)
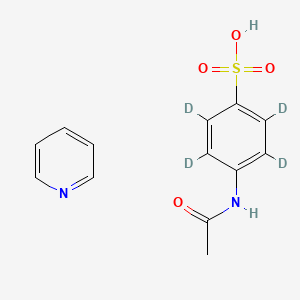
![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid](/img/structure/B589962.png)
